molecular formula C18H34ClNO2 B13753410 2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride CAS No. 27866-12-2

2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride

Cat. No.: B13753410
CAS No.: 27866-12-2
M. Wt: 331.9 g/mol
InChI Key: UIPLPUVJMFSPTQ-UHFFFAOYSA-N
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Description

2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of adamantane, a compound characterized by its diamond-like structure, which imparts significant stability and rigidity. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-adamantylmethanol, which is then reacted with 2-propanol in the presence of a suitable catalyst to form the intermediate 1-(1-adamantylmethoxy)-2-propanol. This intermediate is then subjected to a substitution reaction with butylamine to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the adamantylmethoxy group, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Palladium on carbon, sodium borohydride

    Solvents: Dichloromethane, ethanol, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to interact with specific neurotransmitter receptors.

    Industry: The compound’s stability and unique properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, blocking the excessive activity of glutamate, a neurotransmitter involved in learning and memory. This action helps in reducing neurotoxicity and has potential therapeutic benefits in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride
  • 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride
  • 2-Propanol, 1-(1-adamantylmethoxy)-3-(tert-butylamino)-, hydrochloride

Uniqueness

Compared to similar compounds, 2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride is unique due to its specific butylamino substitution, which imparts distinct pharmacological properties. This substitution affects its binding affinity and selectivity for certain receptors, making it a valuable compound for targeted therapeutic applications.

Properties

CAS No.

27866-12-2

Molecular Formula

C18H34ClNO2

Molecular Weight

331.9 g/mol

IUPAC Name

1-(1-adamantylmethoxy)-3-(butylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C18H33NO2.ClH/c1-2-3-4-19-11-17(20)12-21-13-18-8-14-5-15(9-18)7-16(6-14)10-18;/h14-17,19-20H,2-13H2,1H3;1H

InChI Key

UIPLPUVJMFSPTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(COCC12CC3CC(C1)CC(C3)C2)O.Cl

Origin of Product

United States

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